N-Benzylcinnamamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

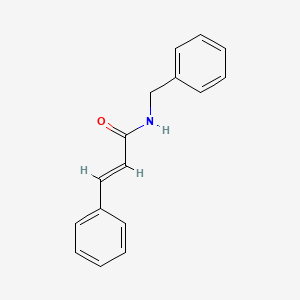

N-Benzylcinnamamide is an organic compound with the molecular formula C16H15NO. It is characterized by the presence of a benzyl group attached to the nitrogen atom of a cinnamamide moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of research.

准备方法

Synthetic Routes and Reaction Conditions: N-Benzylcinnamamide can be synthesized through the reaction of cinnamic acid with benzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions: N-Benzylcinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Benzylcinnamic acid.

Reduction: Benzylamine derivatives.

Substitution: Nitrobenzylcinnamamide or halogenated derivatives.

科学研究应用

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of N-Benzylcinnamamide involves its interaction with specific molecular targets and pathways:

Matrix Metalloproteinase Inhibition: The compound binds to the active site of matrix metalloproteinases, preventing them from degrading extracellular matrix components.

Bombesin Receptor Agonism: this compound acts as an agonist for bombesin subtype 3 receptors, which are involved in regulating energy balance and metabolism.

相似化合物的比较

N-Benzylcinnamamide can be compared with other cinnamamide derivatives and benzyl-substituted amides:

生物活性

N-Benzylcinnamamide is a compound derived from the ethanol extract of the red seaweed Gracilaria fisheri. Recent studies have highlighted its significant biological activities, particularly its antimicrobial properties against various bacterial strains, including Vibrio harveyi. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the chemical formula C16H15NO and is characterized by its unique structure, which includes two aromatic rings and a double bond of α,β-unsaturation attached to an amide group. This structure is believed to facilitate its interaction with bacterial quorum sensing mechanisms.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent antimicrobial activity against Vibrio harveyi, a marine bacterium known for its role in biofilm formation and bioluminescence. The Minimum Inhibitory Concentration (MIC) values for this compound were significantly lower than those of α-resorcylic acid, indicating a stronger antibacterial effect:

| Compound | MIC against V. harveyi 1114 (mg/mL) | MIC against V. harveyi BAA 1116 (mg/mL) |

|---|---|---|

| α-Resorcylic Acid | 11.27 ± 0.18 | 11.25 ± 0.21 |

| This compound | 1.66 ± 0.08 | 2.46 ± 0.17 |

These results suggest that this compound is approximately ten times more effective than α-resorcylic acid in inhibiting the growth of Vibrio harveyi .

Biofilm Inhibition

This compound also demonstrates significant anti-biofilm activity. In experiments, treatment with sub-MIC concentrations resulted in a marked reduction in biofilm biomass formation:

- At concentrations of 5, 10, and 100 µg/mL, this compound reduced biofilm biomass to 80% , 49% , and 45% of control levels for strain V. harveyi 1114, respectively.

- For strain BAA 1116, the reductions were 31% , 28% , and 27% at the same concentrations .

This indicates that this compound can effectively disrupt biofilm formation without necessarily killing the bacteria.

- Treatment with this compound reduced luminescence to less than 10% of control values at higher concentrations .

This suggests that this compound may bind to key receptors or components involved in the quorum sensing pathway, thereby altering gene expression related to bioluminescence and biofilm development.

Case Studies and Applications

Research into this compound has implications for developing new antimicrobial agents, particularly in aquaculture where Vibrio species are prevalent. Its ability to inhibit biofilm formation could lead to novel strategies for preventing bacterial infections in marine environments.

属性

IUPAC Name |

(E)-N-benzyl-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-12H,13H2,(H,17,18)/b12-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWRITRYGLHZBT-VAWYXSNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。